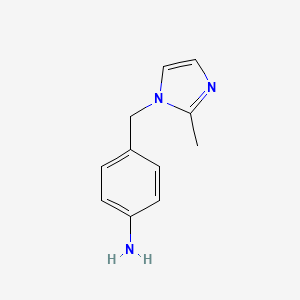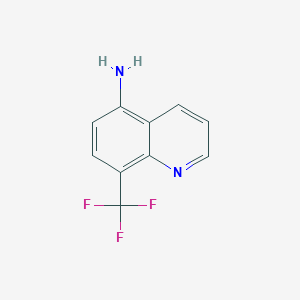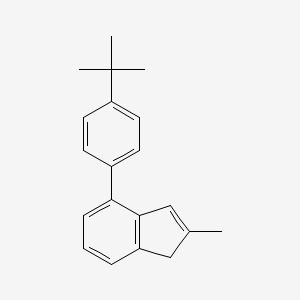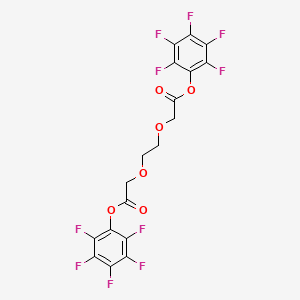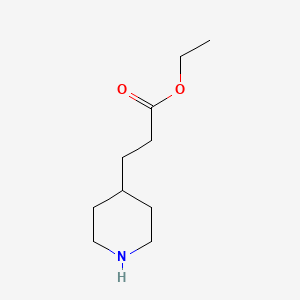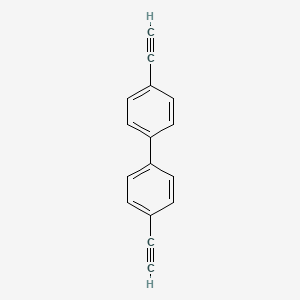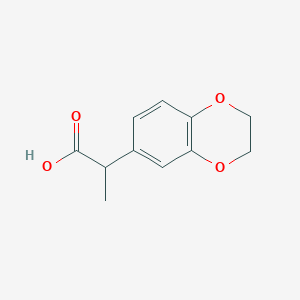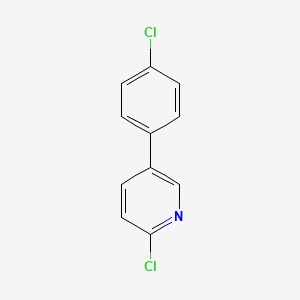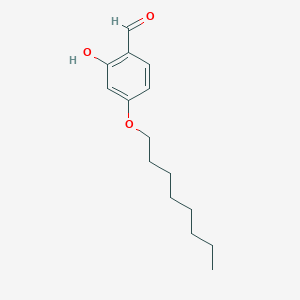![molecular formula C10H9F3O2 B1354047 2-[4-(Trifluoromethyl)phenyl]propanoic acid CAS No. 134904-86-2](/img/structure/B1354047.png)
2-[4-(Trifluoromethyl)phenyl]propanoic acid
描述
2-[4-(Trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical properties imparted by the trifluoromethyl group, which enhances its stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
作用机制
Target of Action
Compounds with similar trifluoromethyl groups have been found to act as antagonists for the calcitonin gene-related peptide (cgrp) receptor . This receptor plays a crucial role in transmitting pain signals in the nervous system.
Mode of Action
It’s structurally similar compound, 3-[2-(trifluoromethyl)phenyl]propanoic acid, is described as a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position . This suggests that the compound might interact with its targets through the carboxylic acid group, donating a proton (H+) to an acceptor (Bronsted base) in the process .
Biochemical Pathways
Compounds with similar trifluoromethyl groups have been used as reactants in various chemical reactions, including suzuki-miyaura cross-coupling and palladium-catalyzed direct arylation reactions . These reactions suggest that the compound might be involved in complex biochemical pathways, potentially affecting multiple downstream effects.
Pharmacokinetics
For instance, the trifluoromethyl group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .
Result of Action
A structurally similar compound, {2-methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid, has been described as a peroxisome proliferator-activated receptor agonist, playing an important role in the regulation of central inflammation . This suggests that 2-[4-(Trifluoromethyl)phenyl]propanoic acid might also have anti-inflammatory effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]propanoic acid typically involves the introduction of the trifluoromethyl group into the phenyl ring followed by the formation of the propanoic acid moiety. One common method includes the Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and yield.
化学反应分析
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of peroxides or carboxylates.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-[4-(Trifluoromethyl)phenyl]propanoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological pathways.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
相似化合物的比较
- 2-[3-(Trifluoromethyl)phenyl]propanoic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Methyl-2-(4-trifluoromethyl-phenyl)-propionic acid
Comparison: 2-[4-(Trifluoromethyl)phenyl]propanoic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers and analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications where other compounds may not be as effective.
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAPCSAZMQDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134904-86-2 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

